molecular formula C20H27N5O3S B2846618 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941267-19-2

5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2846618
CAS No.: 941267-19-2
M. Wt: 417.53
InChI Key: IOEHUDAXMBWYLS-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative characterized by a carbonitrile group at position 4, a 4-(piperidine-1-sulfonyl)phenyl substituent at position 2, and a 3-(dimethylamino)propylamino moiety at position 5 (Figure 1). The carbonitrile group is a common pharmacophore in agrochemicals and pharmaceuticals, suggesting possible biological activity .

For instance, highlights the use of bis-3-oxopropanenitrile (4) in reactions with diazonium salts or pyrazole intermediates to form hydrazones or fused heterocycles, which could inform plausible synthetic routes for this compound .

Properties

IUPAC Name

5-[3-(dimethylamino)propylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-24(2)12-6-11-22-20-18(15-21)23-19(28-20)16-7-9-17(10-8-16)29(26,27)25-13-4-3-5-14-25/h7-10,22H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEHUDAXMBWYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Sulfonyl Group: This step involves sulfonylation reactions using piperidine and suitable sulfonylating agents.

    Attachment of the Dimethylamino Propyl Chain: This step can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Carbonitrile-Containing Compounds

Compound Name Core Structure Key Substituents Primary Use/Activity References
Target Oxazole Derivative 1,3-Oxazole 4-CN; 2-[4-(piperidine-1-sulfonyl)phenyl]; 5-[3-(dimethylamino)propylamino] Not reported (potential agrochemical/pharma)
Fipronil Pyrazole 3-CN; 1-(2,6-dichloro-4-(trifluoromethyl)phenyl); 4-(trifluoromethyl)sulfinyl Insecticide (GABA antagonist)
Ethiprole Pyrazole 3-CN; 1-(2,6-dichloro-4-(trifluoromethyl)phenyl); 4-(ethylsulfinyl) Insecticide (GABA antagonist)
Pyrazon Pyridazinone 3-CN; 5-amino-4-chloro-2-phenyl Herbicide (photosynthesis inhibition)

Research Findings and Limitations

  • Synthetic Pathways : suggests that reactions of β-ketonitriles with amines (e.g., pyrazole intermediates) could be adapted for synthesizing the target compound, though direct validation is needed .
  • Contradictions/Gaps: The evidence focuses on pyrazole and pyridazinone derivatives, limiting direct comparison with oxazole-based structures. Further studies are required to elucidate the target compound’s reactivity and bioactivity.

Biological Activity

The compound 5-{[3-(dimethylamino)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxazole Ring : A five-membered ring containing nitrogen and oxygen, contributing to the compound's reactivity.
  • Piperidine Sulfonyl Group : Known for its role in modulating biological activity.
  • Dimethylamino Propyl Chain : Enhances solubility and bioavailability.

Table 1: Structural Characteristics

ComponentDescription
Oxazole RingContributes to reactivity and biological activity
Piperidine Sulfonyl GroupModulates interaction with biological targets
Dimethylamino Propyl ChainIncreases solubility and bioavailability

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may inhibit enzyme activity or modulate receptor function, leading to alterations in cellular signaling pathways.

Case Studies and Research Findings

  • Antibacterial Activity : A series of compounds similar to the target compound were evaluated for antibacterial properties. The results indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Compounds with piperidine moieties showed significant antibacterial effects, suggesting a similar potential for our compound of interest .
  • Enzyme Inhibition : Studies have demonstrated that derivatives containing the oxazole and piperidine structures exhibit strong inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For instance, certain synthesized compounds displayed IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition capabilities .
  • Cellular Signaling Modulation : The compound's ability to modulate signaling pathways has been investigated through docking studies that reveal interactions with amino acids crucial for receptor binding. This suggests potential applications in therapeutic contexts where receptor modulation is beneficial .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi, B. subtilis
Enzyme InhibitionStrong AChE inhibition (IC50 ~0.63 µM)
Receptor ModulationSignificant interactions with key amino acids

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